tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: is a complex organic compound that features a boronate ester group, an azetidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a reaction with a boronic acid or boronic ester.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylbenzyl group.
Reduction: Reduction reactions could target the boronate ester group.
Substitution: The azetidine ring and the boronate ester group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions can vary widely depending on the specific functional groups involved.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the methylbenzyl group could yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules, particularly those containing boronate ester groups.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Boron-containing compounds are of interest due to their unique properties and potential therapeutic benefits.
Industry
In industry, the compound could be used in the production of advanced materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity.
tert-Butyl 3-(4-Methylbenzyl)azetidine-1-carboxylate: A similar compound lacking the boronate ester group.
4-Methylbenzylboronic Acid: A compound with a similar boronate ester group but without the azetidine ring.
Properties
Molecular Formula |
C22H34BNO4 |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C22H34BNO4/c1-16-9-11-17(12-10-16)13-22(23-27-20(5,6)21(7,8)28-23)14-24(15-22)18(25)26-19(2,3)4/h9-12H,13-15H2,1-8H3 |
InChI Key |
IYCGJIZTPNMBLK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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